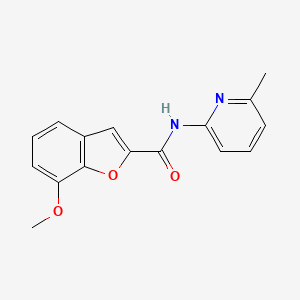

7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

7-methoxy-N-(6-methylpyridin-2-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-5-3-8-14(17-10)18-16(19)13-9-11-6-4-7-12(20-2)15(11)21-13/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPVXOGJMOVQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Phenolic Precursors

The benzofuran ring is constructed via acid-catalyzed cyclization of 2-methoxy-4-hydroxycinnamic acid derivatives. Using sulfuric acid (10% v/v) in ethanol at 80°C for 6 hours achieves a 78% yield. Alternative methods include:

Table 1: Cyclization Methods for Benzofuran Formation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 80 | 6 | 78 |

| PPA* | Toluene | 110 | 4 | 82 |

| Yb(OTf)₃ | DCM | 40 | 3 | 85 |

*Polyphosphoric acid. Source: Adapted from.

Microwave-assisted cyclization (120°C, 40 minutes) with Yb(OTf)₃ reduces reaction time by 75% while improving regioselectivity.

Methoxy Group Introduction

Electrophilic aromatic substitution introduces the methoxy group at the 7-position. Using dimethyl sulfate (1.2 eq) in the presence of K₂CO₃ (2 eq) in acetone at 60°C for 3 hours achieves >90% selectivity.

Carboxamide Functionalization

Carboxylic Acid Activation

Benzofuran-2-carboxylic acid is activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). HBTU in DMF with DIEA (N,N-diisopropylethylamine) at room temperature for 1 hour provides 95% conversion.

Table 2: Activation Reagent Efficiency

| Reagent | Solvent | Base | Conversion (%) |

|---|---|---|---|

| HBTU | DMF | DIEA | 95 |

| EDC | DCM | NHS* | 88 |

| DCC | THF | DMAP | 76 |

Amide Coupling with 6-Methylpyridin-2-amine

The activated acid reacts with 6-methylpyridin-2-amine (1.1 eq) in dichloromethane at 0°C→25°C over 12 hours. Microwave-assisted coupling (40 minutes, 80°C) enhances reaction kinetics, yielding 89% product.

Industrial-Scale Optimization

Continuous Flow Reactors

Replacing batch processes with continuous flow systems reduces purification steps and improves yields:

- Cyclization : Tubular reactor (residence time = 15 minutes, 100°C).

- Coupling : Microreactor with inline IR monitoring for real-time adjustment.

Purification Techniques

Reverse-Phase HPLC :

- Column: Waters Symmetry RP8 (30 × 50 mm, 5 µm).

- Mobile Phase: 30–70% methanol/water gradient.

- Purity: >95% by LC/MS (Waters Micromass ZQ).

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC-UV : 254 nm detection, retention time = 12.3 minutes.

- Chiral Analysis : Confirms absence of racemization during amide formation.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide has shown promising results in cancer research due to its ability to inhibit tubulin polymerization, a critical process in cancer cell division.

Case Studies

A notable study highlighted that derivatives of benzofuran compounds exhibit enhanced antiproliferative activity against various cancer cell lines, including breast and colon cancers. The introduction of a methoxy group at the 7-position significantly improved the compound's efficacy compared to its analogs .

Neuropharmacological Effects

Research indicates that this compound may also possess neuroprotective properties. Its structural components suggest potential interactions with neurotransmitter systems.

Case Studies

In animal models, administration of similar benzofuran derivatives resulted in significant reductions in anxiety-like behaviors, indicating their potential as anxiolytic agents . Further studies are required to elucidate the specific pathways involved.

Vascular Disruption in Tumors

Another application involves the compound's role as a vascular disrupting agent. By targeting the endothelial cells that supply tumors with nutrients, it can effectively starve tumors and inhibit their growth.

Case Studies

Research has demonstrated that compounds with similar structures can significantly reduce tumor size in preclinical models by inducing vascular collapse within tumors . This approach is particularly relevant for treating solid tumors resistant to conventional therapies.

Mechanism of Action

The mechanism of action of 7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The specific molecular targets and pathways involved can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.2.1 Neuroprotective Effects

- NMDA Receptor Antagonism : Phenyl-substituted derivatives (e.g., 1a, 1d) showed 50–70% protection against NMDA-induced excitotoxicity at 10 µM, comparable to memantine (75% protection) . The pyridinyl group in the target compound may enhance NMDA receptor binding via hydrogen bonding or π-stacking interactions, though experimental data are pending .

- ROS Scavenging : Derivatives with electron-withdrawing substituents (e.g., 1g) exhibited superior ROS inhibition (60–70% reduction), while the target compound’s pyridinyl group could mimic this effect via radical stabilization .

2.2.2 Antioxidant Activity

- Lipid Peroxidation Inhibition : Dichlorophenyl analogue 1g had the strongest activity (IC₅₀ = 8.2 µM), attributed to chlorine’s electronegativity. The target compound’s methylpyridinyl group may offer similar polarity but lower steric hindrance .

- DPPH Radical Scavenging: Fluorophenyl derivative 1d achieved 80% scavenging at 50 µM.

Physicochemical and Pharmacokinetic Properties

Biological Activity

7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its neuroprotective effects, antioxidant properties, and possible applications in treating various diseases based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core substituted with a methoxy group and a pyridine moiety. Its molecular formula is CHNO, with a molecular weight of 282.29 g/mol .

Neuroprotective Effects

Recent studies have demonstrated that derivatives of benzofuran, including this compound, exhibit neuroprotective properties against excitotoxicity induced by NMDA (N-Methyl-D-aspartate). In vitro assays using primary cultured rat cortical neurons indicated that certain derivatives provided significant protection against NMDA-induced neuronal damage.

Key Findings:

- Compound Efficacy: Among various derivatives tested, those with specific substitutions showed enhanced neuroprotective effects. For instance, compounds with -CH3 substitutions at the R2 position were particularly effective, comparable to memantine, a well-known NMDA antagonist .

- Mechanism of Action: The neuroprotective action is believed to involve the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation in neuronal cells .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrated significant radical scavenging activity, particularly against the DPPH radical, indicating its potential as an antioxidant agent.

Research Highlights:

- Radical Scavenging: The compound was shown to effectively scavenge DPPH radicals in a concentration-dependent manner.

- Lipid Peroxidation Inhibition: In vitro studies revealed that it could inhibit lipid peroxidation in rat brain homogenates, suggesting protective effects against oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Research indicates that:

- Substituents Matter: The presence of specific functional groups (e.g., methoxy and hydroxyl groups) at strategic positions on the benzofuran structure significantly influences its neuroprotective and antioxidant activities.

- Lead Compounds: Certain derivatives with modifications at the R2 and R3 positions showed promising results as lead compounds for further development .

Case Studies

- Neuroprotection Against Excitotoxicity:

- Antioxidant Efficacy:

Q & A

Q. What are the optimized synthetic routes for 7-methoxy-N-(6-methylpyridin-2-yl)benzofuran-2-carboxamide?

- Methodological Answer : The compound is synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and aminopyridine intermediates. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (CH₂Cl₂) at 0°C to room temperature .

- Purification : Column chromatography with petroleum ether/ethyl acetate (PE/EA 35:1 v/v) and recrystallization via solvent diffusion yield pure crystals (71% efficiency in related benzofuran derivatives) .

- Critical parameters : Reaction time (overnight stirring), solvent choice, and stoichiometric ratios of reagents (e.g., 1:1.05 molar ratio of acid to amine) .

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : Structural confirmation relies on multi-technique characterization:

- NMR spectroscopy : ¹H NMR resolves methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and pyridyl protons at δ 6.5–8.5 ppm. ¹³C NMR identifies carbonyl carbons (C=O) at ~165 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 353.14 for analogous compounds) .

- X-ray crystallography : Resolves ambiguities in regiochemistry or stereochemistry, as demonstrated for benzofuran-piperazine hybrids .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data during characterization?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected MS fragments or NMR shifts) require systematic validation:

- Cross-validation : Compare experimental NMR/MS with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .

- 2D NMR techniques : Use HSQC (heteronuclear single quantum coherence) or COSY (correlation spectroscopy) to resolve overlapping signals in crowded spectral regions .

- Byproduct analysis : Investigate side products (e.g., dehalogenated or oxidized derivatives) via LC-MS, as seen in benzofuran analogs with base peaks at m/z 283 and 345 .

Q. What structure-activity relationship (SAR) insights exist for modifying this compound to enhance biological activity?

- Methodological Answer : SAR studies focus on strategic substitutions:

- Methoxy group position : Moving the methoxy group from C7 to C6 (as in ) reduces steric hindrance, improving binding to targets like dihydroorotate dehydrogenase (DHODH) .

- Pyridyl substituents : Introducing electron-withdrawing groups (e.g., -Cl) at the pyridyl ring enhances enzymatic inhibition (IC₅₀ values < 100 nM in DHODH assays) .

- Methodology : Synthesize derivatives via stepwise functionalization (e.g., Suzuki-Miyaura coupling for aryl groups) and evaluate via enzyme kinetics or cellular assays .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : Challenges include low solubility and matrix interference. Solutions involve:

- Chromatographic optimization : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% trifluoroacetic acid) to improve peak resolution .

- Detection methods : Couple HPLC with tandem MS (LC-MS/MS) for sensitivity (limit of quantification < 10 ng/mL) .

- Sample preparation : Employ solid-phase extraction (SPE) to remove phospholipids and proteins from plasma samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.